molecular formula C13H18Cl3N3O2S B12209952 2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide

Cat. No.: B12209952
M. Wt: 386.7 g/mol
InChI Key: GISPGJPCEMERDH-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a pyrimidine ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylthiopyrimidine.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a chlorination reaction using reagents like trichloromethyl chloroformate.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the trichloromethyl group to the propanamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dichloromethyl or monochloromethyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group and pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
  • 2,2,2-Trichloroethyl chloroformate
  • 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

Uniqueness

2,2-dimethyl-N-(2,2,2-trichloro-1-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide is unique due to its combination of a trichloromethyl group, a pyrimidine ring, and a propanamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18Cl3N3O2S

Molecular Weight

386.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyethyl]propanamide

InChI

InChI=1S/C13H18Cl3N3O2S/c1-7-6-8(18-11(17-7)22-5)21-10(13(14,15)16)19-9(20)12(2,3)4/h6,10H,1-5H3,(H,19,20)

InChI Key

GISPGJPCEMERDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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